1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the methoxynaphthalene moiety can be introduced via electrophilic aromatic substitution.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's triazole ring makes it a potential candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.
Industry: Its unique structure and reactivity make it useful in material science and industrial chemistry for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring, in particular, can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
1-(3-(1H-1,2,4-triazol-1-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: This compound differs by having a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-methoxyphenyl)propan-1-one: This compound has a simpler methoxyphenyl group instead of a methoxynaphthalene group.
Uniqueness: The presence of the methoxynaphthalene group in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one provides unique electronic and steric properties, making it distinct from its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in drug discovery, material science, and industrial chemistry.
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-18-8-6-14-4-2-3-5-16(14)17(18)7-9-19(24)22-12-15(13-22)23-11-10-20-21-23/h2-6,8,10-11,15H,7,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUMTQNRSOTFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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